Cas no 141091-36-3 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-phenyl-1-propenyl]-)
141091-36-3 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-phenyl-1-propenyl]-
CAS-nummer:141091-36-3
MF:C15H21BO2
MW:244.137044668198
CID:1302102
PubChem ID:69537445
Update Time:2025-04-20
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-phenyl-1-propenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-phenyl-1-propenyl]-
- 4,4,5,5-tetramethyl-2-(1-phenylprop-1-enyl)-1,3,2-dioxaborolane
- DTXSID40740756
- 4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 141091-36-3
-
- Inchi: 1S/C15H21BO2/c1-6-13(12-10-8-7-9-11-12)16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3
- InChI-sleutel: IGBUJPMHVRPEGY-UHFFFAOYSA-N
- LACHT: O1B(C(=CC)C2C=CC=CC=2)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 243.16713
- Monoisotopische massa: 244.1634601g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 311
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Topologisch pooloppervlak: 18.5Ų
Experimentele eigenschappen
- PSA: 18.46
- LogboekP: 3.72130
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-phenyl-1-propenyl]- Gerelateerde literatuur
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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